Cyclobutylsulfonylbenzene

Organic Synthesis Process Chemistry Chemical Procurement

Cyclobutylsulfonylbenzene (also referred to as cyclobutyl phenyl sulfone) is an aryl cyclobutyl sulfone (C₁₀H₁₂O₂S, MW 196.27 g/mol) characterized by a strained cyclobutane ring directly attached to a phenylsulfonyl group. Unlike many cyclobutyl derivatives that are prohibitively expensive, this compound is readily synthesized in multigram quantities via a modified Durst procedure, positioning it as a cheap and convenient starting material for diverse synthetic applications.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 78710-80-2
Cat. No. B15377606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutylsulfonylbenzene
CAS78710-80-2
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESC1CC(C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H12O2S/c11-13(12,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
InChIKeyNZUWMYCUXLQRQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutylsulfonylbenzene (CAS 78710-80-2): A Cost-Effective Cyclobutyl Sulfone Building Block for Strain-Release Chemistry and Complex Molecule Synthesis


Cyclobutylsulfonylbenzene (also referred to as cyclobutyl phenyl sulfone) is an aryl cyclobutyl sulfone (C₁₀H₁₂O₂S, MW 196.27 g/mol) characterized by a strained cyclobutane ring directly attached to a phenylsulfonyl group. Unlike many cyclobutyl derivatives that are prohibitively expensive, this compound is readily synthesized in multigram quantities via a modified Durst procedure, positioning it as a cheap and convenient starting material for diverse synthetic applications [1]. Its inherent ring strain (≈26 kcal/mol) enables unique strain-release reactivity pathways that are inaccessible to less strained cyclopentyl or cyclohexyl sulfone analogs [2].

Why Generic Cycloalkyl Phenyl Sulfones Cannot Substitute Cyclobutylsulfonylbenzene in Strain-Driven or Ring-Specific Synthetic Protocols


Simple replacement of cyclobutylsulfonylbenzene with cyclopentyl phenyl sulfone (CAS 14633-46-6) or cyclohexyl phenyl sulfone in synthetic schemes leads to fundamentally different reactivity and product distributions. The cyclobutane ring possesses approximately 26 kcal/mol of strain energy—over four times that of cyclopentane (~6 kcal/mol) and dramatically higher than the essentially unstrained cyclohexane ring [1]. This energetic difference is not merely theoretical; it manifests in distinct chemoselectivity outcomes, such as the exclusive formation of cyclobutanol derivatives from γ-epoxy sulfone intermediates under conditions that yield cyclopropylmethanols when terminal epoxides are employed [2]. Furthermore, the compact, rigid geometry of the cyclobutyl group imparts conformational constraints that are critical for applications in medicinal chemistry and strain-release reagent design, where larger ring analogs fail to provide the necessary orbital alignment or release sufficient strain energy to drive desired transformations [1].

Quantitative Differentiation Evidence for Cyclobutylsulfonylbenzene Versus Closest Analogs and In-Class Alternatives


Synthesis Cost and Scalability: Multigram Preparation Outperforms Expensive Cyclobutyl Derivatives

While cyclobutyl derivatives are generally described as rather expensive chemicals, (cyclobutylsulfonyl)benzene (6) is easily prepared in multigram amounts via a modification of the Durst procedure and proved to be a cheap and very convenient starting material [1]. In a direct demonstration, conversion of sulfone 6 to its anion with methyllithium and condensation with 2-(phenylsulfanylmethyl)oxirane, followed by oxidation, afforded the highly crystalline ketodisulfone 7 in 87% isolated overall yield [1]. In contrast, many commercial cyclobutyl building blocks require multi-step, low-yielding syntheses that inflate procurement costs by an order of magnitude or more.

Organic Synthesis Process Chemistry Chemical Procurement

Ring-Strain Energy Differential: 26 kcal/mol versus 6 kcal/mol Enables Unique Strain-Release Reactivity

The total ring strain energy of cyclobutane is approximately 26 kcal/mol (26.3–26.5 kcal/mol), compared with only ~6 kcal/mol for cyclopentane and ~0 kcal/mol for cyclohexane [1]. This fourfold difference means that cyclobutylsulfonylbenzene can serve as a strain-release reagent, capable of undergoing thermodynamically favorable ring-opening or ring-expansion reactions that are essentially inaccessible to cyclopentyl or cyclohexyl phenyl sulfones. The practical consequence is demonstrated by the use of cyclobutyl sulfone reagents for direct cyclobutylation of secondary amines via in situ magnesium-mediated desulfonylation—a transformation that exploits the release of ~26 kcal/mol of strain energy to drive the coupling forward [2].

Physical Organic Chemistry Strain-Release Chemistry Reaction Design

Chemoselectivity in Epoxy Sulfone Cyclization: Exclusive Cyclobutanol versus Cyclopropylmethanol Formation

In a direct comparison within the same experimental system, treatment of γ-epoxy sulfones bearing a terminal epoxide with methyllithium or lithium diisopropylamide yields cyclopropylmethanol derivatives. In contrast, exposure of these epoxides to two equivalents of CH₃MgI gives exclusively cis-3-phenylsulfonylcyclobutanols [1]. The cyclobutanol product structure was confirmed by X-ray crystallography. This divergent reactivity demonstrates that the substitution pattern of the epoxy sulfone precursor dictates whether a three- or four-membered carbocyclic product is formed, and cyclobutylsulfonylbenzene-derived intermediates reliably deliver the cyclobutane scaffold under defined conditions.

Reaction Selectivity Epoxy Sulfone Chemistry Ring-Size Control

Validated Total Synthesis of (±)-Grandisol: An 18% Overall Yield Route from Cyclobutylsulfonylbenzene

Starting from easily prepared (cyclobutylsulfonyl)benzene (1), a stereoselective synthesis of (±)-grandisol was accomplished in nine steps with an overall yield of approximately 18% [1]. Most synthetic intermediates were obtained in good to excellent yields as crystalline compounds requiring minimal purification, and their structures were confirmed by X-ray diffraction analysis. While other grandisol syntheses have been reported, this route specifically leverages the cyclobutyl sulfone as a key intermediate, demonstrating its utility in constructing the grandisol core. Alternative approaches that bypass the cyclobutyl sulfone intermediate often require more steps or deliver lower overall yields.

Total Synthesis Natural Product Chemistry Pheromone Synthesis

Solid-Phase Cyclobutylidene Synthesis: 75% Yield for Single Cyclobutanol Formation

Polymer-bound allyl sulfones, accessible from phenyl sulfone precursors structurally related to cyclobutylsulfonylbenzene, underwent lithiation with n-BuLi followed by alkylation with epichlorohydrin to give a single cis-phenylsulfonylcyclobutanol product in 75% yield, as confirmed by ¹H NMR [1]. This solid-phase compatible transformation highlights the specific suitability of the phenylsulfonylcyclobutane scaffold for generating cyclobutylidene libraries. By comparison, analogous reactions with cyclopentyl or cyclohexyl sulfones have not been reported to yield similar single-product outcomes with comparable efficiency.

Solid-Phase Synthesis Combinatorial Chemistry Cyclobutylation

Desulfonylative Cyclobutylation of Amines: Strain-Release Functionalization Unique to the Cyclobutyl Scaffold

The cyclobutyl sulfone reagent (structurally analogous to cyclobutylsulfonylbenzene) can be reacted in situ with magnesium metal to effect reductive desulfonylation, achieving overall direct cyclobutylation of secondary amines [1]. This transformation is driven by the release of cyclobutane ring strain and is not feasible with cyclopentyl or cyclohexyl sulfones, which lack sufficient strain energy to promote the analogous desulfonylative coupling. The resulting functionalized cyclobutylamines are of high interest in medicinal chemistry as conformationally constrained building blocks with improved metabolic stability compared to acyclic analogs.

Strain-Release Reagents Medicinal Chemistry Late-Stage Functionalization

Optimal Deployment Scenarios for Cyclobutylsulfonylbenzene Based on Quantitatively Proven Differentiation


Total Synthesis of Cyclobutane-Containing Natural Products (Grandisol, Junionone, and Analogs)

Investigators pursuing the total synthesis of cyclobutane-containing natural products such as grandisol or junionone should prioritize cyclobutylsulfonylbenzene as a starting material. The validated 9-step route to (±)-grandisol yields 18% overall from this compound, representing a fivefold improvement over the classic Gaoni route (3.5% overall) [1]. The crystalline intermediates require minimal purification, facilitating scale-up to multigram quantities essential for biological testing and structure-activity relationship studies.

Strain-Release Reagent Synthesis for Late-Stage Cyclobutylation of Drug Candidates

Medicinal chemistry groups seeking to introduce cyclobutyl groups as metabolically stable bioisosteres should employ cyclobutylsulfonylbenzene as a precursor to 1-sulfonylbicyclo[1.1.0]butane strain-release reagents. The cyclobutyl scaffold's ~26 kcal/mol of ring strain—more than fourfold that of cyclopentyl alternatives [1]—enables direct cyclobutylation of secondary amines via in situ magnesium-mediated desulfonylation [2], a transformation not achievable with less strained saturated cycloalkyl sulfones.

Solid-Phase Combinatorial Library Synthesis of Cyclobutylidene Derivatives

Laboratories engaged in combinatorial chemistry and high-throughput synthesis can leverage the demonstrated 75% yield for single-product cis-phenylsulfonylcyclobutanol formation on solid support [1]. This clean, high-yielding transformation enables automated parallel synthesis of cyclobutylidene-containing compound libraries for lead discovery, with 30–38% overall yields achievable over a four-step sequence.

Reaction Methodology Development Exploiting Ring-Size-Dependent Chemoselectivity

Academic and industrial groups developing novel cyclization methodologies can exploit the unique chemoselectivity of cyclobutylsulfonylbenzene-derived epoxy sulfone intermediates. As demonstrated in direct comparative experiments, the choice of base (MeLi/LDA vs. CH₃MgI) provides exclusive access to either cyclopropylmethanol or cyclobutanol products, respectively [1]. This predictable ring-size control is not available with cyclopentyl or cyclohexyl sulfone analogs and enables divergent synthetic strategies from a single precursor class.

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